molecular formula C₆nH₍₁₀n₊O₍₅n₊₁ B1146171 Maltodextrin CAS No. 9050-36-6

Maltodextrin

カタログ番号 B1146171
CAS番号: 9050-36-6
分子量: 180.16
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
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説明

Synthesis Analysis

Maltodextrin is produced by hydrolysis process using enzyme catalyst . The hydrolysis process takes place by varying the enzyme concentrations and time . Resistant maltodextrin (RMD), derived from the heat treatment of corn starch, is a water-soluble fermentable functional fiber .


Molecular Structure Analysis

Maltodextrin is a relatively short-chain polymer, with commercial products containing an average of approximately 3 to 17 glucose units per chain . It is classified by a dextrose equivalent (DE), a number between 3 and 20 that corresponds to the number of free chain ends in a certain sample .


Chemical Reactions Analysis

Maltodextrin undergoes various chemical reactions. For instance, in the presence of sufficient oxidant and catalyst, maltodextrin molecules allow for more reaction sites with hydroxyl radicals, subsequently generating a higher degree of oxidation .


Physical And Chemical Properties Analysis

Maltodextrin is a water-soluble white powder with a neutral taste . It has a high solubility in water and is slightly soluble to insoluble in anhydrous alcohol . Its physical properties like intrinsic viscosity and average molecular mass depend on the production process as well as on the starch used for production .

科学的研究の応用

  • Food and Nutrition : Maltodextrins are extensively used as food ingredients, derived from hydrolysis of starch-rich crops. They are known for their low sweetness and are often used for their beneficial technological properties in food products. However, their rapid digestion and absorption in the small intestine raise concerns about their potential effects on metabolism and health. For instance, replacing unprocessed starch with maltodextrins may lead to an increased glycemic load and post-meal glycemia, which could be less desirable for health. Different regulatory aspects in Europe and the United States impact the communication and marketing of these products (Hofman, Van Buul, & Brouns, 2015).

  • Dairy Industry : In the dairy industry, maltodextrins are used as a natural food additive. Research has aimed at improving the technology of maltodextrin production based on potato and corn starch. This involves enzymatic and acidic hydrolysis followed by spray drying. The study demonstrates how modifications in the production process can optimize the use of maltodextrins in dairy products (Fedorova et al., 2020).

  • Dental Health : Research on the cariogenic potential of sucrose associated with maltodextrin suggests that maltodextrin, in combination with sucrose, does not significantly change the cariogenic potential of sucrose. This finding is crucial for understanding the impact of maltodextrin in oral health, especially in products where it is combined with other sugars (Rezende et al., 2017).

  • Biomedical Applications : Maltodextrins have increasing applications in the biomedical field due to their biodegradability and biocompatibility. For example, the development of thiol-responsive maltodextrin conjugates with dithiomaleimide linkages has been explored. These conjugates have potential in drug delivery and tissue engineering applications (Hidalgo et al., 2020).

  • Gluten-Free Bakery Products : Maltodextrins of various dextrose equivalents have been tested for improving the stability and quality of gluten-free bakery products. They significantly influence starch gelatinization and dough rheology, thus impacting the final product's quality (Witczak, Korus, Ziobro, & Juszczak, 2010).

  • Wound Healing : A study on maltodextrin derived from broken rice indicates its potential in wound healing applications. Maltodextrins with specific dextrose equivalents were found to significantly expedite wound healing in vitro, making them a promising candidate for pharmaceutical and medical applications (Amin et al., 2015).

  • Intestinal Health : The consumption of maltodextrin has been linked to the promotion of intestinal inflammation, suggesting that it could be a risk factor for chronic inflammatory diseases. Studies indicate that maltodextrin may have detrimental roles in the intestinal environment, which is crucial given its widespread use as a food additive (Arnold & Chassaing, 2018).

特性

IUPAC Name

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O11/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17/h3-20H,1-2H2/t3-,4-,5-,6+,7-,8-,9-,10-,11+,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUBGYTABKSRVRQ-ASMJPISFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O)CO)O)O)O)O
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O11
Record name maltose
Source Wikipedia
URL https://en.wikipedia.org/wiki/Maltose
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DSSTOX Substance ID

DTXSID20196313
Record name alpha-Maltose
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Molecular Weight

342.30 g/mol
Source PubChem
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Description Data deposited in or computed by PubChem

Physical Description

White odorless crystals; [Mallinckrodt Baker MSDS], White odorless solid; [Merck Index] White odorless powder; [Acros Organics MSDS], White powder; [Sigma-Aldrich MSDS], Solid
Record name Maltose
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Product Name

alpha-Maltose

CAS RN

4482-75-1, 9005-84-9, 9050-36-6, 69-79-4
Record name α-Maltose
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Record name Maltodextrin
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Record name D-Glucose, 4-O-.alpha.-D-glucopyranosyl-
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Record name Amylodextrin
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Record name Maltodextrin
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Record name Amylodextrin
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Record name .ALPHA.-MALTOSE
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Record name Maltodextrin
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

240 °C
Record name Maltodextrin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037138
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Citations

For This Compound
92,200
Citations
A Parikh, S Agarwal, K Raut - system, 2014 - ijpbs.com
… Maltodextrin’s use as a carrier in proniosomes which are novel … of Maltodextrin as a film forming water soluble polymer in fast dissolving oral films overviewed . The use of Maltodextrin to …
Number of citations: 65 ijpbs.com
W Boos, H Shuman - Microbiology and Molecular Biology Reviews, 1998 - Am Soc Microbiol
… malP and malQ encode essential enzymes for maltose and maltodextrin metabolism, whereas malS andmalZ encode nonessential maltodextrin-metabolizing enzymes.malEFG and …
Number of citations: 794 journals.asm.org
AI Blazek-Welsh, DG Rhodes - Aaps Pharmsci, 2001 - Springer
… to produce proniosomes using maltodextrin as the carrier. The … on the type and amount of maltodextrin. This formulation of … are described in which maltodextrin was evaluated as an …
Number of citations: 212 link.springer.com
R Dippel, W Boos - Journal of bacteriology, 2005 - Am Soc Microbiol
… maltodextrin. Isogenic malQ mutants lacking maltodextrin phosphorylase (MalP) or maltodextrin … The resulting in vivo pattern of maltodextrin metabolism was determined by analyzing …
Number of citations: 140 journals.asm.org
KP Nickerson, R Chanin, C McDonald - Gut microbes, 2015 - Taylor & Francis
Inflammatory bowel disease (IBD) is a complex, multi-factorial disease thought to arise from an inappropriate immune response to commensal bacteria in a genetically susceptible …
Number of citations: 101 www.tandfonline.com
S Schönert, S Seitz, H Krafft… - Journal of …, 2006 - Am Soc Microbiol
Bacillus subtilis can utilize maltose and maltodextrins that are derived from polysaccharides, like starch or glycogen. In this work, we show that maltose is taken up by a member of the …
Number of citations: 108 journals.asm.org
F Avaltroni, PE Bouquerand, V Normand - Carbohydrate Polymers, 2004 - Elsevier
… The extent of starch degradation in a maltodextrin is indicated by the Dextrose Equivalency … is summarised in Table 1 for the three maltodextrin samples investigated in this study. The …
Number of citations: 229 www.sciencedirect.com
MJ Mollan Jr - Analytical Profiles Of Drug Substances And Excipients, 1996 - Elsevier
… The carbohydrate profile of a maltodextrin has important effects for the physicochemical properties of the maltodextrin. For example, the low molecular weight components will influence …
Number of citations: 10 www.sciencedirect.com
U Klinkesorn, P Sophanodora, P Chinachoti… - Food research …, 2004 - Elsevier
… Rapid creaming was observed when the maltodextrin concentration exceeded a particular … non-adsorbed maltodextrin. The CFC (wt%) decreased as the DE value of the maltodextrin …
Number of citations: 227 www.sciencedirect.com
CM Crehan, E Hughes, DJ Troy, DJ Buckley - Meat science, 2000 - Elsevier
… added maltodextrin. For each fat level a control was prepared without added maltodextrin … Maltodextrin addition caused a significant decrease in cook loss of the frankfurters but also …
Number of citations: 302 www.sciencedirect.com

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